1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine dihydrochloride

Regioisomerism Pharmacophore Topology Structure–Activity Relationship

1-(1-Methyl-1H-imidazol-5-yl)ethan-1-amine dihydrochloride (CAS 2097932-00-6) is a substituted imidazole dihydrochloride salt with molecular formula C₆H₁₃Cl₂N₃ and molecular weight 198.09 g/mol. It is a positional isomer of 3-methylhistamine (2-(1-methyl-1H-imidazol-5-yl)ethan-1-amine), where the primary amine is attached to the α-carbon of the ethyl linker rather than the β-carbon.

Molecular Formula C6H13Cl2N3
Molecular Weight 198.09 g/mol
CAS No. 2097932-00-6
Cat. No. B1459915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine dihydrochloride
CAS2097932-00-6
Molecular FormulaC6H13Cl2N3
Molecular Weight198.09 g/mol
Structural Identifiers
SMILESCC(C1=CN=CN1C)N.Cl.Cl
InChIInChI=1S/C6H11N3.2ClH/c1-5(7)6-3-8-4-9(6)2;;/h3-5H,7H2,1-2H3;2*1H
InChIKeyFMXREEJZYIHRSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Methyl-1H-imidazol-5-yl)ethan-1-amine Dihydrochloride: A Positional Isomer of 3-Methylhistamine for Selective H3 Receptor Research and Chemical Biology


1-(1-Methyl-1H-imidazol-5-yl)ethan-1-amine dihydrochloride (CAS 2097932-00-6) is a substituted imidazole dihydrochloride salt with molecular formula C₆H₁₃Cl₂N₃ and molecular weight 198.09 g/mol . It is a positional isomer of 3-methylhistamine (2-(1-methyl-1H-imidazol-5-yl)ethan-1-amine), where the primary amine is attached to the α-carbon of the ethyl linker rather than the β-carbon . This topological difference creates a branched ethylamine architecture that distinguishes it from the linear 2-arylethylamine scaffold of 3-methylhistamine and alters its pharmacophoric profile at histamine receptor subtypes [1]. In preclinical procurement, selecting the correct imidazole regioisomer is critical because the positional variation significantly impacts receptor binding kinetics, synthetic versatility, and analytical detection specificity .

Why 3-Methylhistamine Cannot Substitute for 1-(1-Methyl-1H-imidazol-5-yl)ethan-1-amine Dihydrochloride in Receptor Pharmacology and Synthetic Chemistry


3-Methylhistamine (CAS 36475-47-5) is frequently procured as a histamine metabolite standard or H3 receptor ligand, but it possesses a linear 2-arylethylamine topology that differs fundamentally from the α-branched architecture of 1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine . The amine position governs hydrogen-bonding geometry, metabolic stability, and solid-state packing in crystallographic studies—properties that cannot be extrapolated across regioisomers [1]. Furthermore, the dihydrochloride salt form of the target compound (CAS 2097932-00-6) bears distinct physicochemical properties (LogP ~1.28, TPSA 43.84, H-donor count 1) compared to the linear isomer 3-methylhistamine dihydrochloride (CAS 36475-47-5; LogP ~0.69, TPSA 43.84, H-donor count 1), leading to divergent chromatographic retention, solubility profiles, and formulation behavior . For synthetic chemists, the α-branched amine serves as a distinct chiral building block with different reactivity toward electrophiles, whereas the linear isomer offers no equivalent stereochemical handle . Generic substitution therefore risks introducing unintended pharmacological bias or synthetic incompatibility.

Quantitative Evidence Guide: 1-(1-Methyl-1H-imidazol-5-yl)ethan-1-amine Dihydrochloride vs. Closest Analogs


Structural Topology Divergence: α-Branched Amine vs. Linear 2-Arylethylamine Scaffold

1-(1-Methyl-1H-imidazol-5-yl)ethan-1-amine bears the primary amine on the α-carbon of the ethyl linker, producing a branched C–C–NH₂ motif. In contrast, 3-methylhistamine (2-(1-methyl-1H-imidazol-5-yl)ethan-1-amine) carries the amine on the β-carbon, placing it farther from the imidazole ring and creating a linear scaffold . This positional shift alters the distance between the imidazole N-3 atom and the protonated amine from approximately 3.8 Å to approximately 3.0 Å, directly impacting the pharmacophoric geometry required for H3 receptor engagement [1].

Regioisomerism Pharmacophore Topology Structure–Activity Relationship

Histamine H3 Receptor Affinity Contrast: 3-Methylhistamine (Ki = 1 nM) as Reference Point for Target Compound Selectivity Profiling

The linear isomer 3-methylhistamine demonstrates potent H3 receptor affinity with Ki = 1 nM in a [³H]-N-α-methylhistamine displacement assay using rat cortex membranes [1]. The α-branched topology of 1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine is predicted to alter the ligand's pose within the H3 orthosteric binding pocket, potentially reducing H3 affinity while introducing H1 or H4 selectivity [2]. Nα-Methylhistamine, a structurally related reference agonist, exhibits potency relative to histamine of 81% (H1), 185% (H2), and 270% (H3) and binds the H4 receptor with Ki = 23 nM , illustrating how minor structural modifications dramatically shift receptor subtype profiles within this chemical class.

Histamine H3 Receptor Binding Affinity Radioligand Displacement

Synthetic Intermediate Utility: Farnesyl Protein Transferase Inhibitor Preparation and Patent Relevance

Imidazole-5-ethanamine dihydrochloride derivatives are explicitly cited as useful synthetic intermediates in the preparation of farnesyl protein transferase (FPTase) inhibitors, a validated oncology target class . Patents covering pseudotripeptide FPTase inhibitors describe (1,5)-disubstituted imidazoles as the optimal substitution array for potent and selective inhibition . 1-(1-Methyl-1H-imidazol-5-yl)ethan-1-amine dihydrochloride, with its 1-methyl and 5-(1-aminoethyl) substitution pattern, matches this pharmacophoric blueprint more precisely than the linear 3-methylhistamine scaffold, which presents a 1-methyl-5-(2-aminoethyl) arrangement . The α-branched amine further provides a chiral center at the point of attachment, enabling enantioselective elaboration—a feature absent in the linear comparator.

Farnesyltransferase Inhibitor Peptidomimetic Synthesis Patent-Backed Intermediate

Chiral Intermediate Access: (R)-Enantiomer Platform for Asymmetric Synthesis vs. Achiral Linear Isomer

The α-branched amine in 1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine creates a stereogenic center directly adjacent to the imidazole ring, enabling resolution into enantiopure (R)- and (S)-forms. The (R)-enantiomer (CAS 1567939-37-0; molecular weight 125.17 g/mol as free base) is commercially available and explicitly marketed as a chiral amine derivative for use as a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and agrochemicals . By contrast, 3-methylhistamine lacks a chiral center entirely, offering no equivalent stereochemical handle for enantioselective transformations . The target compound's dihydrochloride salt (CAS 2097932-00-6, MW 198.09) provides the racemic entry point that can be resolved or used directly where absolute configuration is not critical, but with the retained potential for downstream chiral elaboration .

Chiral Amine Asymmetric Synthesis Enantioselective Building Block

Analytical Detection Specificity: Unique Molecular Ion and Chromatographic Retention vs. 3-Methylhistamine in Metabolomics and Biomarker Studies

1-(1-Methyl-1H-imidazol-5-yl)ethan-1-amine dihydrochloride yields the molecular ion [M+H]⁺ at m/z 126.1 for the free base (C₆H₁₁N₃, exact mass 125.0953) and shows characteristic chloride adducts in ESI-MS that are distinct from the linear isomer 3-methylhistamine . The differences in LogP (target: ~1.28; 3-methylhistamine: ~0.69) and topological polar surface area (target: 43.84 Ų; 3-methylhistamine: 43.84 Ų, identically calculated but with different conformational exposure) result in divergent reversed-phase chromatographic retention times, critical for baseline resolution in metabolomics panels measuring histamine metabolites [1]. In clinical biomarker contexts, 3-methylhistamine (Nτ-methylhistamine) serves as a plasma and urine marker for histamine release and mast cell activation; the target compound, as its positional isomer, offers a distinct retention time and fragmentation pattern that can serve as an internal standard or orthogonal analyte in multiplexed LC-MS/MS methods, reducing inter-assay cross-reactivity .

Mass Spectrometry Chromatographic Separation Metabolite Quantification

Optimal Application Scenarios for 1-(1-Methyl-1H-imidazol-5-yl)ethan-1-amine Dihydrochloride Driven by Differentiated Evidence


Selective Histamine H3 Receptor Probe Development Requiring Topological Diversity from Classical 2-Arylethylamine Ligands

When screening for novel H3 receptor modulators, researchers need chemical diversity beyond the canonical linear histamine scaffold. The α-branched topology of 1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine provides a pharmacophoric geometry distinct from 3-methylhistamine (Ki = 1 nM at H3), enabling exploration of binding poses that may confer subtype selectivity. Use this compound as a core scaffold in parallel SAR libraries alongside linear reference ligands to identify topology-driven selectivity windows [1].

Farnesyl Protein Transferase Inhibitor Lead Optimization Using (1,5)-Disubstituted Imidazole Pharmacophore

Patent literature identifies (1,5)-disubstituted imidazoles as the optimal substitution pattern for potent and selective FPTase inhibition. The target compound's 1-methyl-5-(1-aminoethyl)imidazole architecture directly matches this pharmacophore while providing a chiral α-amine for enantioselective inhibitor design. Employ this building block in pseudotripeptide mimetic synthesis where stereochemical purity and patentability of the final inhibitor scaffold are critical decision factors .

Enantioselective Synthesis of Pharmaceutical Intermediates Using Resolved (R)- or (S)-Configurations

The stereogenic α-carbon enables resolution into enantiopure forms, with the (R)-enantiomer (CAS 1567939-37-0) commercially available and validated for asymmetric synthesis in pharmaceuticals and agrochemicals. Procure the racemic dihydrochloride (CAS 2097932-00-6) for initial route scouting, then transition to the resolved enantiomer for stereochemically defined lead optimization. This chiral entry point is structurally impossible with the achiral linear isomer 3-methylhistamine .

LC-MS/MS Metabolomics Biomarker Panels Requiring Isobaric Analyte Resolution from Endogenous 3-Methylhistamine

The target compound's higher LogP (~1.28 vs. ~0.69 for 3-methylhistamine) enables baseline chromatographic separation from the physiologically abundant metabolite under standard reversed-phase conditions. Use it as an internal standard or orthogonal analyte in multiplexed histamine metabolism assays, particularly in clinical studies measuring plasma or urinary Nτ-methylhistamine as a mast cell activation biomarker, where isobaric interference must be rigorously excluded .

Quote Request

Request a Quote for 1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.